molecular formula C18H15ClN4O6 B298163 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone

3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone

Cat. No. B298163
M. Wt: 418.8 g/mol
InChI Key: XGPIZQVSSYMGOI-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone, also known as CEPBH, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone acts as a chelator for metal ions, binding to them and causing a change in fluorescence. It also undergoes a reaction with nitroaromatic compounds, resulting in a change in color or fluorescence. As a photosensitizer, 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone generates reactive oxygen species when exposed to light, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. It has also been shown to have good cell permeability, allowing for its use in live cell imaging.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone in lab experiments is its high selectivity for metal ions and nitroaromatic compounds. However, its sensitivity to pH and solvent conditions can be a limitation.

Future Directions

Future research on 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone could focus on its potential as a photosensitizer for cancer treatment, as well as its use in live cell imaging and detection of metal ions and nitroaromatic compounds. Additionally, modifications to the structure of 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone could lead to improved selectivity and sensitivity.

Synthesis Methods

3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone can be synthesized through a multi-step process involving the reaction of 3-chloro-5-ethoxy-4-formylbenzoic acid with propargyl alcohol, followed by the reaction with 2,4-dinitrophenylhydrazine and 2,4-dinitrophenylhydrazine hydrochloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has shown potential as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a chromogenic and fluorogenic sensor for the detection of nitroaromatic compounds. Additionally, 3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone has been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Product Name

3-Chloro-5-ethoxy-4-(2-propynyloxy)benzaldehyde {2,4-bisnitrophenyl}hydrazone

Molecular Formula

C18H15ClN4O6

Molecular Weight

418.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C18H15ClN4O6/c1-3-7-29-18-14(19)8-12(9-17(18)28-4-2)11-20-21-15-6-5-13(22(24)25)10-16(15)23(26)27/h1,5-6,8-11,21H,4,7H2,2H3/b20-11+

InChI Key

XGPIZQVSSYMGOI-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OCC#C

Origin of Product

United States

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